molecular formula C12H14O B13599704 6-Phenyl-3-hexen-2-one CAS No. 33046-41-2

6-Phenyl-3-hexen-2-one

Cat. No.: B13599704
CAS No.: 33046-41-2
M. Wt: 174.24 g/mol
InChI Key: PHEPHOADHFLZJS-FNORWQNLSA-N
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Description

6-Phenylhex-3-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone, specifically at the 6th position. This compound is known for its unique structure, which includes a conjugated double bond and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylhex-3-en-2-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylpropyl aldehyde with acetone under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of 6-Phenylhex-3-en-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

6-Phenylhex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major products include benzoic acid derivatives.

    Reduction: The major product is 6-phenylhex-3-en-2-ol.

    Substitution: Depending on the substituent, various phenyl-substituted derivatives can be formed.

Scientific Research Applications

6-Phenylhex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Phenylhex-3-en-2-one involves its interaction with various molecular targets. The conjugated double bond and ketone functional group allow it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and affect cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexan-2-one: Lacks the conjugated double bond, resulting in different reactivity and properties.

    6-Phenylhex-3-en-2-ol: The alcohol derivative of 6-Phenylhex-3-en-2-one, with different chemical and biological properties.

    Benzylacetone: A simpler structure with a phenyl group attached to a shorter carbon chain.

Uniqueness

6-Phenylhex-3-en-2-one is unique due to its conjugated double bond and ketone functional group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

33046-41-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-6-phenylhex-3-en-2-one

InChI

InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-5,7-9H,6,10H2,1H3/b7-5+

InChI Key

PHEPHOADHFLZJS-FNORWQNLSA-N

Isomeric SMILES

CC(=O)/C=C/CCC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CCCC1=CC=CC=C1

Origin of Product

United States

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